![molecular formula C16H20N2O5 B1344270 Boc-5-hydroxy-DL-tryptophan CAS No. 185525-63-7](/img/structure/B1344270.png)
Boc-5-hydroxy-DL-tryptophan
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Overview
Description
Boc-5-hydroxy-DL-tryptophan is a biochemical used for proteomics research . It has a molecular weight of 320.35 and a molecular formula of C16H20N2O5 . It is a metabolite of Tryptophan and a chemical precursor to produce serotonin, mainly used as an antidepressant, appetite suppressant, and sleep aid .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis
The molecular structure of Boc-5-hydroxy-DL-tryptophan is represented by the formula C16H20N2O5 . It has a molecular weight of 320.35 .Chemical Reactions Analysis
The Boc group in Boc-5-hydroxy-DL-tryptophan is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . Tert-butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical And Chemical Properties Analysis
Boc-5-hydroxy-DL-tryptophan is a solid substance that should be stored at room temperature . It has a predicted melting point of 211.23° C, a boiling point of 590.32° C at 760 mmHg, a density of 1.34 g/cm3, and a refractive index of n20D 1.62 .Scientific Research Applications
Material Science
Researchers utilize the compound’s fluorinated nature and indole functionality to develop advanced polymers, coatings, or functional materials. These materials benefit from enhanced thermal stability, mechanical strength, or optical properties .
Proteomics Research
Boc-5-hydroxy-DL-tryptophan is used in proteomics research due to its biochemical properties. It can be used for peptide synthesis and protein structure analysis .
Immunophenotyping
In immunology, this compound may be involved in studying the immunophenotype of gastrointestinal inflammation, which is characterized by the infiltration of activated immune cells and increased cytokine production .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(5-hydroxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-16(2,3)23-15(22)18-13(14(20)21)6-9-8-17-12-5-4-10(19)7-11(9)12/h4-5,7-8,13,17,19H,6H2,1-3H3,(H,18,22)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JELADEDZLOFFTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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